1-Cyclopropyl-3-methyl-5-(trifluoromethyl)benzene
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Overview
Description
1-Cyclopropyl-3-methyl-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C11H11F3. It features a benzene ring substituted with a cyclopropyl group, a methyl group, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the use of Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl methyl ketone and trifluoromethyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-methyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 1-Cyclopropyl-3-carboxy-5-(trifluoromethyl)benzene.
Reduction: 1-Cyclopropyl-3-methylbenzene.
Substitution: 1-Cyclopropyl-3-methyl-5-(bromomethyl)benzene or 1-Cyclopropyl-3-methyl-5-(chloromethyl)benzene.
Scientific Research Applications
1-Cyclopropyl-3-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-methyl-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
1-Cyclopropyl-3-methylbenzene: Lacks the trifluoromethyl group, making it less lipophilic.
1-Cyclopropyl-3-(trifluoromethyl)benzene: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Methyl-3-(trifluoromethyl)benzene: Lacks the cyclopropyl group, which can influence its steric properties and interactions with other molecules.
Properties
Molecular Formula |
C11H11F3 |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-cyclopropyl-3-methyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-7-4-9(8-2-3-8)6-10(5-7)11(12,13)14/h4-6,8H,2-3H2,1H3 |
InChI Key |
PUEVZXAJZMMEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C2CC2 |
Origin of Product |
United States |
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